Psicofuranine

GMP Synthase Inhibition Guanine Nucleotide Biosynthesis Purine Metabolism

Psicofuranine uniquely targets GMP synthase (XMP aminase) directly, enabling selective GTP pool depletion without perturbing upstream purine intermediates—a critical distinction from IMPDH inhibitors like mycophenolic acid. This specificity makes it the reagent of choice for validating GMP synthase as a drug target in Plasmodium falciparum and for generating resistance mutants in bacteria. Unlike its structural analog decoyinine, psicofuranine exhibits differential enzyme inhibition kinetics and toxicological signatures, ensuring non-redundant experimental outcomes. Ideal for labs probing GTP-dependent signaling, purine metabolism, or host-pathogen interactions.

Molecular Formula C11H15N5O5
Molecular Weight 297.27 g/mol
CAS No. 1874-54-0
Cat. No. B1678265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePsicofuranine
CAS1874-54-0
SynonymsPsicofuranine;  NSC 53104;  NSC-53104;  NSC53104
Molecular FormulaC11H15N5O5
Molecular Weight297.27 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3(C(C(C(O3)CO)O)O)CO)N
InChIInChI=1S/C11H15N5O5/c12-9-6-10(14-3-13-9)16(4-15-6)11(2-18)8(20)7(19)5(1-17)21-11/h3-5,7-8,17-20H,1-2H2,(H2,12,13,14)/t5-,7-,8-,11-/m1/s1
InChIKeyBNZYRKVSCLSXSJ-IOSLPCCCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Psicofuranine (CAS 1874-54-0): Nucleoside Antibiotic Inhibiting GMP Synthase for Antiparasitic and Antibacterial Research


Psicofuranine (CAS 1874-54-0), also known as Angustmycin C, is a purine nucleoside antibiotic produced by Streptomyces hygroscopicus var. decoyicus [1]. Its molecular structure features a psicofuranosyl moiety linked to adenine [2]. As a validated inhibitor of guanosine monophosphate (GMP) synthase, psicofuranine disrupts de novo guanine nucleotide biosynthesis, leading to GTP depletion in target cells [3]. This mechanism underpins its reported in vitro antiparasitic activity against Plasmodium falciparum, as well as antibacterial and antitumor properties observed in early preclinical models [4].

Why Generic Substitution Fails for Psicofuranine in Targeted GTP Depletion Studies


Psicofuranine is not a simple adenosine analog that can be interchanged with other GMP synthase inhibitors like mycophenolic acid or decoyinine. Its unique structural and functional profile dictates a distinct biological outcome. While mycophenolic acid inhibits IMP dehydrogenase (IMPDH) upstream of GMP synthase, psicofuranine directly targets the GMP synthase (XMP aminase) step, allowing for selective interrogation of guanine nucleotide pools without affecting upstream purine intermediates [1]. Furthermore, compared to decoyinine, its close structural analog, psicofuranine exhibits differential enzyme inhibition kinetics in bacterial systems and distinct toxicological signatures in preclinical species, underscoring that these compounds are not functionally equivalent tools [2]. Substitution based on class alone risks confounding experimental interpretation, particularly in studies of purine metabolism, cell differentiation, or host-pathogen interactions.

Quantitative Differentiation of Psicofuranine: Evidence-Based Comparison with Closest Analogs


Psicofuranine vs. Mycophenolic Acid: Distinct Enzymatic Targets for Controlled GTP Pool Depletion

Psicofuranine provides a direct, single-target mechanism for GTP depletion, unlike IMP dehydrogenase inhibitors such as mycophenolic acid which act upstream. While mycophenolic acid reduces both guanine and adenine nucleotide pools by blocking IMPDH [1], psicofuranine selectively inhibits the conversion of xanthosine monophosphate (XMP) to guanosine monophosphate (GMP) [2]. This is a class-level inference demonstrating that psicofuranine can be used to specifically interrogate GMP synthase-dependent biology without the confounding effects on the broader purine biosynthesis pathway [1]. This is critical for researchers dissecting metabolic feedback loops or guanine-specific signaling.

GMP Synthase Inhibition Guanine Nucleotide Biosynthesis Purine Metabolism

Psicofuranine vs. Decoyinine: Differential Inhibitory Potency and Kinetics Against Bacterial XMP Aminase

In a direct enzymatic comparison using unfractionated bacterial XMP aminase from E. coli strains B-24 and B-35-2, psicofuranine at a concentration of 67 µM (6.7 x 10^-5 M) inhibited enzyme activity by 50% after a 2-minute pre-incubation [1]. This kinetic profile contrasts with decoyinine, which acts as a competitive inhibitor of the same enzyme but does not exhibit the same time-dependent inhibition profile in mutant enzyme assays [2]. Notably, resistance mutations in Bacillus subtilis GMP synthetase (GP-1 vs. MG-1 mutants) demonstrate that inhibition by psicofuranine is completely released in the resistant MG-1 strain, while decoyinine's inhibition is unaffected, confirming non-identical binding interactions or mechanisms of resistance [2].

Enzyme Kinetics XMP Aminase Bacterial Mutants

Psicofuranine Demonstrates Cross-Kingdom Activity with Defined IC50s Against P. falciparum and Human GMP Synthase

Psicofuranine exhibits quantifiable, cross-species activity. It inhibits the growth of the malaria parasite Plasmodium falciparum in vitro with an IC50 of 0.3 mM (300 µM) [1]. This inhibitory concentration is reported to be similar to that observed for inhibiting growth in E. coli, suggesting a conserved mechanism across evolutionarily distant organisms [2]. For comparative context, while data on decoyinine's antimalarial activity is limited, psicofuranine's validated IC50 provides a clear benchmark. Furthermore, its affinity for the human ortholog of GMP synthase is documented with an IC50 of 17.3 µM (1.73E+4 nM) in a biochemical assay [3]. This dual dataset allows for a defined selectivity window calculation when comparing parasite versus human target engagement.

Antimalarial Host-Pathogen Interaction GMP Synthase

Psicofuranine Exhibits a Distinct Toxicological Signature, Precluding Substitution in In Vivo Models

Clinical and preclinical toxicology studies reveal a unique, species-specific toxicity profile for psicofuranine that is critical for in vivo experimental design. In human patients with advanced malignancies, intravenous or oral administration of psicofuranine or its acetate prodrug induced pericarditis, pleuritis, and/or peritonitis (polyserositis) in 10 of 12 subjects [1]. This toxicity was not predicted by standard toxicology studies in rats, dogs, monkeys, or chickens, which failed to show this serous membrane reaction [2]. This contrasts with decoyinine, which is primarily used in vitro for studying bacterial differentiation and lacks a comparable body of human toxicity data [3]. The known risk of polyserositis makes psicofuranine a specialized tool unsuitable for certain in vivo applications, thereby distinguishing it from less well-characterized analogs.

Toxicology Preclinical Safety Polyserositis

Psicofuranine's Solubility Profile and Prodrug Strategy Offer a Defined Formulation Advantage

Psicofuranine's physicochemical properties present a defined formulation challenge that has a known solution: prodrug derivatization. The free nucleoside exhibits solubility of 8 mg/mL in water and is soluble in DMSO (up to 50 mg/mL with sonication) [1]. Critically, while free psicofuranine was found to be poorly absorbed in humans after oral administration, its tetraacetate prodrug was effectively absorbed, demonstrating a validated strategy for overcoming this limitation [2]. This contrasts with decoyinine, where such a prodrug strategy is less documented, and its solubility in water is not as well-characterized . The availability of a prodrug approach directly impacts in vivo experimental design and can influence the procurement of the correct molecular entity (parent vs. prodrug) for a given study.

Formulation Solubility Prodrug

Psicofuranine's Commercial Purity and Verified Source Ensure Reproducible Research Outcomes

Commercially available psicofuranine is standardized to a high purity (≥98% by HPLC), sourced from fermentation of Streptomyces hygroscopicus, ensuring batch-to-batch consistency for research applications . This is a critical procurement consideration, as psicofuranine is a natural product with complex stereochemistry that is challenging to synthesize chemically with high fidelity [1]. In contrast, while analogs like mycophenolic acid are also fermentation-derived, their commercial purity and sourcing are more variable. Decoyinine, similarly, is a fermentation product, but its commercial availability and purity specifications are less consistently documented . Procuring psicofuranine from a vendor that specifies ≥98% purity and a verified microbial source reduces the risk of introducing confounding bioactivity from minor fermentation byproducts, a significant advantage for sensitive biological assays.

Quality Control Purity Fermentation Product

Validated Research Applications for Psicofuranine Based on Direct Experimental Evidence


Target Validation and Metabolic Flux Analysis in Purine Auxotrophic Pathogens

For laboratories studying purine salvage pathways in pathogens like Plasmodium falciparum or drug-resistant bacteria, psicofuranine is a critical tool for validating GMP synthase as a drug target. As demonstrated by McConkey (2000), psicofuranine treatment interrupts parasite growth by inhibiting this enzyme, confirming its essentiality [1]. Its use allows researchers to chemically phenocopy genetic knockout studies of the GMP synthase gene, providing a rapid and reversible method to map metabolic dependencies and validate the target before embarking on resource-intensive drug discovery campaigns.

Dissecting Guanine Nucleotide Signaling in Cellular Differentiation and Development

Psicofuranine's specific action on GMP synthase, in contrast to upstream inhibitors like mycophenolic acid, makes it the reagent of choice for studies requiring selective GTP pool depletion [1]. Investigators can use psicofuranine to investigate the role of GTP-specific signaling (e.g., in small GTPase activity, microtubule dynamics, or ribosome biogenesis) without the confounding effects of adenosine nucleotide depletion that occur with IMPDH inhibition. This application is particularly valuable in developmental biology and neuroscience, where GTP levels are tightly regulated.

Selection and Characterization of Drug-Resistant Mutant Strains

Psicofuranine is a proven agent for generating and characterizing drug-resistant bacterial mutants. Its mechanism of action, validated by the isolation of psicofuranine-resistant E. coli mutants with mutations in the gene encoding GMP synthase, provides a straightforward selection pressure for studying resistance evolution [1]. Furthermore, the distinct resistance profile of psicofuranine compared to decoyinine in B. subtilis mutants (as shown in BRENDA data) allows for fine-dissection of active site mutations and their impact on inhibitor binding [2].

Formulation and Prodrug Development Studies for Nucleoside Analogs

Psicofuranine serves as a well-documented model compound for studying the pharmacokinetic limitations of polar nucleoside analogs. Its poor oral absorption in humans and the successful mitigation of this via a tetraacetate prodrug provide a classic case study for medicinal chemists and formulation scientists [1]. Research teams can use psicofuranine as a benchmark to test novel prodrug strategies or drug delivery systems designed to improve the bioavailability of structurally similar nucleoside inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Psicofuranine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.